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Compound of Interest

Compound Name: Rebaudioside E

Cat. No.: B1447645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted

on highly purified Rebaudioside E, a steviol glycoside used as a non-nutritive sweetener. The

safety of Rebaudioside E is largely predicated on the extensive toxicological database of

steviol glycosides as a class, particularly Rebaudioside A. This approach, known as "read-

across," is scientifically justified by the common metabolic fate of all steviol glycosides, which

are hydrolyzed to steviol by gut microflora.[1] This document summarizes the key findings from

pivotal studies, details the experimental methodologies employed, and visualizes the core

metabolic and experimental workflows.

Core Toxicological Data Summary
The safety of highly purified Rebaudioside E is supported by a comprehensive set of

toxicological studies. While specific studies on Rebaudioside E were not always available, the

data from closely related steviol glycosides, such as Rebaudioside A, are considered

applicable due to their shared metabolic pathway. The acceptable daily intake (ADI) for steviol

glycosides, established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA),

is 0–4 mg/kg body weight/day, expressed as steviol equivalents.[1]
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Toxicological

Endpoint
Study Type

Species/Syst

em
Key Findings

NOAEL/Res

ult
Citation

Subchronic

Oral Toxicity

90-day

dietary study

Sprague-

Dawley rats

No treatment-

related

adverse

effects on

clinical

observations,

hematology,

serum

chemistry, or

organ

weights.

Lower body

weight gain in

high-dose

males was

not

considered

adverse.

2000 mg/kg

bw/day (for

Rebaudioside

A)

[2]

Genotoxicity

Bacterial

Reverse

Mutation

Assay (Ames

Test)

Salmonella

typhimurium

(TA98,

TA100,

TA1535,

TA1537) and

Escherichia

coli

(WP2uvrA)

Non-

mutagenic

with and

without

metabolic

activation.

Negative up

to 5000 µ

g/plate (for

Rebaudioside

A)

[3]

Genotoxicity In Vitro

Chromosoma

l Aberration

Assay

Chinese

Hamster

Ovary (CHO)

cells

Did not

induce a

significant

increase in

structural or

numerical

chromosomal

Negative up

to 5000

µg/mL (for

Rebaudioside

A)

[3]
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aberrations

with or

without

metabolic

activation.

Genotoxicity

In Vivo

Micronucleus

Assay

Mouse bone

marrow

No significant

increase in

the frequency

of

micronucleat

ed

polychromatic

erythrocytes.

Non-

genotoxic up

to 750 mg/kg

bw (for

Rebaudioside

A)

[3]

Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below. These protocols

are based on internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD).

90-Day Subchronic Oral Toxicity Study (Read-across
from Rebaudioside A)

Test Substance: Rebaudioside A (as a proxy for Rebaudioside E).

Species: Sprague-Dawley rats.

Administration: Dietary admix.

Dosage Levels: 0, 500, 1000, and 2000 mg/kg body weight/day.[2]

Duration: 90 consecutive days.[2]

Observations:

Clinical Observations: Daily checks for general condition and behavior.
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Functional Observational Battery and Locomotor Activity: Assessed to evaluate

neurobehavioral effects.

Body Weight and Food Consumption: Measured weekly.

Clinical Pathology: Hematology, serum chemistry, and urinalysis were evaluated at

termination.

Gross Necropsy and Histopathology: All animals were subjected to a full necropsy, and a

comprehensive set of tissues was examined microscopically.[2]

Statistical Analysis: Appropriate statistical methods were used to analyze the data for dose-

related trends and significant differences between treated and control groups.

Bacterial Reverse Mutation Assay (Ames Test) (Read-
across from Rebaudioside A)

Test Substance: Rebaudioside A.

Bacterial Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and

Escherichia coli strain WP2uvrA. These strains are selected to detect different types of point

mutations.

Method: Plate incorporation method and pre-incubation method.

Metabolic Activation: The assay was conducted with and without a rat liver homogenate (S9

fraction) to assess the mutagenic potential of both the parent compound and its metabolites.

Concentrations: Up to 5000 µ g/plate , with at least five different concentrations tested.[3]

Controls:

Negative (Solvent) Control: The vehicle used to dissolve the test substance.

Positive Controls: Known mutagens for each bacterial strain, both with and without S9

activation, were used to ensure the validity of the test system.
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Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the

number of revertant colonies that is at least twice the background (negative control) count.

In Vitro Mammalian Chromosomal Aberration Test
(Read-across from Rebaudioside A)

Test System: Chinese Hamster Ovary (CHO) cells.

Methodology:

CHO cells were cultured in appropriate media and exposed to the test substance at

various concentrations.

The exposure was conducted for a short duration (e.g., 3-4 hours) with and without S9

metabolic activation, and for a longer duration (e.g., 21 hours) without S9.[4]

Following the exposure period, cells were treated with a spindle inhibitor (e.g., colcemid)

to arrest them in the metaphase stage of cell division.

Cells were then harvested, fixed, and stained.

Metaphase spreads were examined microscopically for the presence of structural and

numerical chromosomal aberrations.

Concentrations: A range of concentrations was tested, up to a maximum of 5000 µg/mL or a

level that induced significant cytotoxicity.[3]

Controls: Negative and positive controls were run concurrently.

Analysis: The percentage of cells with aberrations and the number of aberrations per cell

were calculated and statistically analyzed.

In Vivo Mammalian Erythrocyte Micronucleus Test
(Read-across from Rebaudioside A)

Test Substance: Rebaudioside A.

Species: Mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-chromosome-aberration-test
https://pubmed.ncbi.nlm.nih.gov/19427890/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration: Typically oral gavage or intraperitoneal injection.

Dosage Levels: A range of doses, including a limit dose of 750 mg/kg body weight, was

administered.[3]

Procedure:

Animals were dosed with the test substance.

At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow was

extracted from the femurs.

Bone marrow smears were prepared on microscope slides, fixed, and stained.

Analysis: The slides were scored for the frequency of micronucleated polychromatic

erythrocytes (PCEs) among a total of at least 2000 PCEs per animal. The ratio of PCEs to

normochromatic erythrocytes (NCEs) was also determined as an indicator of cytotoxicity.

Controls: Vehicle and positive control groups were included.

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs

in the treated groups compared to the vehicle control group indicates a positive result.

Visualizations
Metabolic Pathway of Rebaudioside E
The metabolic fate of Rebaudioside E is consistent with other steviol glycosides. It is not

absorbed intact in the upper gastrointestinal tract but is hydrolyzed by the gut microbiota in the

colon to its aglycone, steviol. Steviol is then absorbed and metabolized in the liver to steviol

glucuronide, which is subsequently excreted.
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Caption: Metabolic pathway of Rebaudioside E.

General Workflow for Toxicological Assessment
The toxicological assessment of a food ingredient like Rebaudioside E follows a structured

workflow, beginning with in vitro assays to assess genotoxicity and progressing to in vivo

studies to evaluate systemic toxicity.
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Caption: Toxicological assessment workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fda.gov [fda.gov]

2. A 90-day oral (dietary) toxicity study of rebaudioside A in Sprague-Dawley rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Genotoxicity studies on a high-purity rebaudioside A preparation - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. criver.com [criver.com]

To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological Profile of Highly
Purified Rebaudioside E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447645#toxicological-studies-of-highly-purified-
rebaudioside-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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